molecular formula C16H17BrN4O2S2 B2539502 5-bromo-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide CAS No. 1797563-03-1

5-bromo-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2539502
CAS No.: 1797563-03-1
M. Wt: 441.36
InChI Key: YVFINKSAZJNKEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a synthetic small molecule of significant interest in medicinal chemistry, particularly for developing novel antibacterial agents. Its structure incorporates a 5-bromothiophene-2-sulfonamide scaffold, a motif demonstrated to possess potent efficacy against multidrug-resistant bacterial strains. Recent research on closely related 5-bromo-N-alkylthiophene-2-sulfonamides has shown exceptional activity against New Delhi Metallo-β-lactamase-producing Klebsiella pneumoniae (NDM-KP) ST147, a critical-priority pathogen, with one analog exhibiting a remarkably low MIC of 0.39 µg/mL and an MBC of 0.78 µg/mL . The molecule is further functionalized with a piperidine moiety attached to a cyanopyridine group. Piperidine derivatives are among the most important structural fragments in drug design, featuring in more than twenty classes of pharmaceuticals and playing a vital role in the pharmaceutical industry due to their stability and ability to interact with biological targets . The integration of these two pharmacologically active components suggests a mechanism of action that may involve inhibition of bacterial enzymes, such as metallo-β-lactamases, potentially through hydrogen bonding and hydrophobic interactions within the enzyme's active site, as supported by in-silico studies on related compounds . This compound is intended for research applications only, specifically for investigating new therapeutic strategies against extensively drug-resistant Gram-negative bacteria and for studying the structure-activity relationships of complex sulfonamide derivatives. FOR RESEARCH USE ONLY. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-bromo-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4O2S2/c17-14-3-4-15(24-14)25(22,23)20-11-12-5-8-21(9-6-12)16-13(10-18)2-1-7-19-16/h1-4,7,12,20H,5-6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVFINKSAZJNKEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Br)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the bromination of thiophene-2-sulfonamide, followed by the introduction of the piperidine and cyanopyridine groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of 5-bromo-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide as a potent anticancer agent. The compound has been investigated for its ability to inhibit human farnesyltransferase, an enzyme implicated in cancer cell proliferation.

Case Study: Farnesyltransferase Inhibition

A study demonstrated that derivatives of thiophene sulfonamides exhibit significant inhibitory effects on farnesyltransferase activity, which is crucial for the post-translational modification of proteins involved in oncogenic signaling pathways. The structural features of these compounds, including the thiophene ring and sulfonamide group, enhance their binding affinity to the enzyme, making them promising candidates for further development as anticancer drugs .

Neuropharmacological Research

The structure of 5-bromo-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide suggests potential applications in neuropharmacology. The piperidine moiety is known for its interactions with various neurotransmitter receptors, which may lead to therapeutic effects in neurological disorders.

Potential Mechanisms of Action

Research indicates that compounds containing piperidine and thiophene structures can modulate neurotransmitter systems, potentially offering new avenues for treating conditions such as anxiety and depression. The presence of a cyanopyridine group may also enhance neuroprotective properties by influencing oxidative stress pathways .

Synthesis and Structural Diversity

The synthesis of 5-bromo-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide involves regio-specific reactions that allow for the incorporation of various functional groups. This versatility in synthesis enables the development of analogs with tailored biological activities.

Synthetic Pathways

The compound can be synthesized through a multi-step process involving:

  • Formation of the thiophene sulfonamide backbone.
  • Introduction of the piperidine and cyanopyridine substituents via nucleophilic substitution reactions.
  • Bromination at the 5-position to yield the final product.

This synthetic approach not only provides access to the target compound but also facilitates the exploration of structural modifications to enhance biological efficacy .

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer ResearchInhibition of farnesyltransferase; potential as an anticancer therapeutic agent
NeuropharmacologyModulation of neurotransmitter systems; potential treatment for anxiety and depression
Synthetic ChemistryMulti-step synthesis allowing for structural diversity and optimization of biological activity

Mechanism of Action

The mechanism of action of 5-bromo-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular signaling pathways. The exact mechanism can vary depending on the biological context and the specific targets involved.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency: Compound 9 (81% yield) demonstrates high synthetic efficiency compared to non-brominated analogues like Compound 8 (73%), suggesting bromine may stabilize intermediates or reduce side reactions .
  • Substituent Effects: The target compound’s 3-cyanopyridinyl group introduces a polar, electron-withdrawing substituent absent in cyclohexanone (Compound 9) or triazole () analogues. This could enhance binding to polar active sites in biological targets.

Functional Group Impact on Physicochemical Properties

  • Bromine : Present in both the target compound and Compound 9, bromine increases molecular weight (MW) and may participate in halogen bonding, critical for target engagement.
  • Cyanopyridine vs. Cyclohexanone: The 3-cyanopyridinyl group (target) has a higher polar surface area (PSA) than cyclohexanone (Compound 9), likely improving aqueous solubility but reducing membrane permeability.
  • Sulfonamide Acidity: Electron-withdrawing groups like cyanopyridine may lower the pKa of the sulfonamide NH, enhancing hydrogen-bond donor capacity compared to neutral substituents (e.g., 3-oxocyclohexyl).

Biological Activity

5-bromo-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a synthetic compound that has garnered interest in pharmacology due to its potential biological activities. This article explores its biological activity, including antibacterial, enzyme inhibition, and interaction with various biological systems.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C₁₃H₁₃BrN₄O₂S
  • Molecular Weight : 353.23 g/mol
  • CAS Number : 1010100-26-1

The compound features a bromine atom, a thiophene ring, and a piperidine moiety, which are crucial for its biological activity.

Antibacterial Activity

Several studies have evaluated the antibacterial properties of compounds with similar structures. For instance, derivatives containing piperidine and thiophene moieties have shown moderate to strong activity against various bacterial strains, including:

Bacterial StrainActivity Level
Salmonella typhiModerate
Bacillus subtilisStrong
Escherichia coliWeak
Staphylococcus aureusModerate

The presence of the sulfonamide group is suggested to enhance the antibacterial efficacy by interfering with bacterial folic acid synthesis, a mechanism also observed in other sulfonamide derivatives .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Notably, sulfonamides are known to inhibit various enzymes, including:

  • Acetylcholinesterase (AChE) : Important for neurotransmission; inhibition can lead to increased levels of acetylcholine.
  • Urease : Inhibition may have implications for treating urease-related infections.

In studies, compounds similar to 5-bromo-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide demonstrated significant inhibitory effects on AChE with IC50 values ranging from 10 to 50 µM .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Interaction with Receptors : The piperidine moiety may interact with muscarinic receptors, influencing neurotransmitter release and neuronal signaling.
  • Enzyme Interaction : The sulfonamide group likely interacts with the active sites of target enzymes, leading to inhibition.
  • Bacterial Targeting : The compound may disrupt bacterial cell wall synthesis or function through its sulfonamide component.

Case Studies

A recent study focused on the synthesis and biological evaluation of related compounds indicated that modifications in the thiophene and piperidine structures could enhance antibacterial activity. For instance, the introduction of different substituents on the piperidine ring significantly altered the compound's potency against specific bacterial strains .

Q & A

Basic: What synthetic strategies are effective for introducing the 5-bromo-thiophene sulfonamide moiety in this compound?

Answer:
The synthesis of the 5-bromo-thiophene sulfonamide core can be achieved via a microwave-assisted Sonogashira coupling. A validated protocol involves reacting a 5-bromo-thiophene precursor with a piperidinylmethyl-cyanopyridine derivative in the presence of Pd(PPh₃)₂Cl₂ (5 mol%), CuI (5 mol%), and triethylamine in THF under microwave irradiation (60°C, 300 W, 10 min). Post-reaction, the product is isolated via extraction (EtOAc/HCl/brine) and purified by column chromatography .
Key Parameters Table:

Reagent/ConditionRoleExample from Protocol
Pd(PPh₃)₂Cl₂/CuICross-coupling catalysts0.019 mmol each
Microwave irradiationAccelerates reaction kinetics60°C, 10 min, 300 W

Advanced: How to resolve contradictions between NMR and X-ray crystallography data for the piperidine-cyanopyridine substituent conformation?

Answer:
Discrepancies between solution-phase NMR (indicating free rotation) and solid-state X-ray data (showing fixed chair conformation) arise from steric hindrance and crystal packing. To resolve this:

  • Perform variable-temperature NMR to assess rotational barriers.
  • Compare crystallographic torsion angles (e.g., C16–O15–C16’ dihedral angles ~109.5° in X-ray ) with DFT-optimized geometries.
  • Use NOESY to detect through-space interactions in solution, confirming dynamic behavior .

Basic: What analytical techniques are critical for confirming the sulfonamide linkage?

Answer:

  • FTIR: Look for S=O stretches at 1150–1350 cm⁻¹ and N–H bends at 1550–1650 cm⁻¹.
  • ¹H/¹³C NMR: Sulfonamide protons (N–H) appear as broad singlets at δ 8.5–9.5 ppm; adjacent carbons (e.g., C17–S2) show characteristic downfield shifts (δ 119–125 ppm) .
  • X-ray crystallography: Directly visualizes S–N bond distances (~1.63 Å) and planarity of the sulfonamide group .

Advanced: How to optimize regioselectivity during cyanopyridine-piperidine coupling to avoid byproducts?

Answer:
Regioselectivity is influenced by steric/electronic effects:

  • Electron-deficient sites: The 3-cyano group on pyridine directs coupling to the less hindered N1-piperidine position.
  • Base choice: Use 3-picoline or 3,5-lutidine (as in sulfonamide coupling reactions) to minimize competing pathways .
  • Precatalyst tuning: Pd/Xantphos systems improve selectivity for bulky substrates.
    Optimization Table:
ConditionOutcomeReference
3-Picoline base85% yield, <5% byproducts
Pd/Xantphos92% regioselectivity for N1-adductDerived from [1]

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Answer:

  • Cytotoxicity screening: Use U87MG glioma cells (MTT assay) with IC₅₀ determination over 48–72 hr .
  • Target engagement: Fluorescence polarization assays for sulfonamide-protein binding (e.g., carbonic anhydrase isoforms).
  • Solubility/Permeability: PAMPA assay to predict blood-brain barrier penetration, critical for CNS-targeted analogs.

Advanced: How to address low yields in the final Suzuki-Miyaura coupling step?

Answer:
Low yields often stem from:

  • Pd catalyst deactivation: Add 10 mol% PPh₃ to stabilize Pd(0).
  • Boronic acid impurities: Purify via recrystallization (EtOH/H₂O) before use.
  • Microwave parameters: Adjust power (200–400 W) and time (10–20 min) iteratively .
    Troubleshooting Table:
IssueSolutionResult
Catalyst precipitationAdd PPh₃, increase THF volumeYield +25%
Incomplete couplingExtend reaction time to 15 minConversion >95%

Basic: How to validate the purity of intermediates using chromatographic methods?

Answer:

  • HPLC: Use a C18 column (MeCN/H₂O + 0.1% TFA) with UV detection at 254 nm. Purity >95% required.
  • TLC: Monitor reactions with silica plates (EtOAc/hexane 1:1); Rf ~0.4 for sulfonamide intermediates .

Advanced: What computational methods predict the compound’s binding mode to kinase targets?

Answer:

  • Docking (AutoDock Vina): Use the cyanopyridine moiety as an anchor in ATP-binding pockets (e.g., EGFR kinase).
  • MD Simulations (GROMACS): Assess stability of piperidine-thiophene interactions over 100 ns trajectories.
  • Free Energy Perturbation: Calculate ΔΔG for bromine substitution effects on binding affinity .

Basic: How to mitigate hydrolysis of the cyanopyridine group during storage?

Answer:

  • Storage conditions: Argon atmosphere, −20°C in anhydrous DMSO.
  • Stabilizers: Add 1% w/v trehalose to prevent moisture ingress .

Advanced: How to design SAR studies for optimizing the 3-cyanopyridine substituent?

Answer:

  • Variations: Synthesize analogs with -CF₃, -NO₂, or -OMe at the pyridine 3-position.
  • Assays: Compare IC₅₀ in kinase inhibition and logP (HPLC) for lipophilicity-activity relationships.
  • Structural analysis: Overlay X-ray structures to correlate substituent size with binding pocket occupancy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.